2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE
Overview
Description
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound characterized by the presence of furan, triazine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE typically involves multi-step reactions. The initial step often includes the formation of the triazine ring, followed by the introduction of furan groups through condensation reactions. The final step involves the attachment of the nitrophenyl group via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects. The nitrophenyl group is particularly important for its activity, as it can participate in redox reactions and form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-AMINOPHENYL)ACETAMIDE
- 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-HYDROXYPHENYL)ACETAMIDE
Uniqueness
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(2-NITROPHENYL)ACETAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject of study.
Properties
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O5S/c25-16(20-12-5-1-2-6-13(12)24(26)27)11-30-19-21-17(14-7-3-9-28-14)18(22-23-19)15-8-4-10-29-15/h1-10H,11H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGNRFIGLNACTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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